molecular formula C5H12N2 B145903 (R)-3-Aminopiperidine CAS No. 127294-73-9

(R)-3-Aminopiperidine

Cat. No. B145903
M. Wt: 100.16 g/mol
InChI Key: PEUGKEHLRUVPAN-RXMQYKEDSA-N
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Description

(R)-3-Aminopiperidine is a chiral compound that is of significant interest in pharmaceutical research due to its presence in various natural products and drugs with a broad range of biological activities. The compound has been synthesized through various methods, including chiral separation and resolution techniques, to obtain it in enantiomerically pure form, which is crucial for its application in drug development .

Synthesis Analysis

Several synthetic routes have been developed to produce (R)-3-Aminopiperidine and its derivatives. One approach involves a one-pot synthesis that includes intramolecular cyclization of unsaturated amines, allowing for the installation of azide or amino functionalities. This method is noted for its regioselectivity, forming anti-Markovnikov-type adducts . Another synthesis route is an enantiospecific eight-step process starting from (S)-(-)-α-methyl-4-pyridinemethanol, utilizing an Overman rearrangement as a key step . Additionally, rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)-enamides has been described as an efficient method to access enantioenriched 3-aminopiperidine derivatives .

Molecular Structure Analysis

The molecular structure of (R)-3-Aminopiperidine derivatives has been studied through various analytical techniques. For instance, the absolute stereochemistry of trans-(3R,4R)-4-aminopiperidin-3-ols, which are precursors for aminohydroxylated piperidine alkaloid analogs, was determined using stereochemical correlation methods and single-crystal X-ray analysis .

Chemical Reactions Analysis

The chemical reactivity of (R)-3-Aminopiperidine allows it to undergo various reactions, making it a versatile intermediate for the synthesis of complex molecules. The amino group in the piperidine ring can act as a directing group, influencing the selectivity of reactions such as diastereoselective hydrogenation, which is implicated in the synthesis of trans-substituted piperidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-3-Aminopiperidine, such as its solubility, melting point, and stability, are essential for its handling and application in synthesis. The compound's hydrochloride salt form, (R)-3-aminopiperidine dihydrochloride, has been synthesized with an overall yield of 43.1%, and its structure was confirmed by mass spectrometry and proton nuclear magnetic resonance (1H-NMR) . The resolution of (R)-3-aminopiperidine from its racemic mixture using optically active cyclic phosphoric acids has been shown to be highly efficient, yielding the product with high enantiomeric excess .

Scientific Research Applications

Synthesis and Resolution

(R)-3-Aminopiperidine ((R)-APD) is primarily recognized for its pivotal role as a key intermediate in the synthesis of various pharmaceutical compounds. It has been effectively resolved from its racemic form using specific resolving agents like optically active cyclic phosphoric acids, showcasing an efficient approach for obtaining (R)-3-aminopiperidine with high yield and enantiomeric excess. This process is particularly important for the synthesis of antidiabetic drugs such as alogliptin, trelagliptin, and linagliptin (Sun et al., 2021). Additionally, the synthesis of (R)-3-aminopiperidine dihydrochloride from Ethyl nipecotate through various chemical processes, including chiral separation and aminolysis, highlights its versatile application in pharmaceutical chemistry (Jiang Jie-yin, 2015).

Crystallography and Noncentrosymmetry

(R)-3-Aminopiperidine has been utilized in the synthesis of compounds that exhibit unique crystallographic properties. For instance, the use of enantiomerically pure sources of either (R)-3-aminopiperidine or (S)-3-aminopiperidine in syntheses leads to crystallographic noncentrosymmetry, a property significant in the development of materials with specific optical activities (Smith et al., 2012).

Asymmetric Hydrogenation

The compound also finds application in asymmetric hydrogenation processes. Notably, rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides leverages (R)-3-aminopiperidine derivatives to obtain enantioenriched compounds. This process underscores the compound's significance in creating structurally specific and biologically active natural products and pharmaceuticals (Royal et al., 2016).

Ring Expansion and Biological Activity

Methods for synthesizing optically active 3-aminopiperidines, like ring expansion of prolinols, highlight the compound's versatility and potential for generating a wide range of biological activity, depending on nitrogen substituents. This adaptability is crucial in exploring the bioactivity of various structural analogs (Cochi et al., 2012).

Pharmacology and Drug Metabolism

In the realm of pharmacology, (R)-3-Aminopiperidine derivatives play a significant role. For example, 4-Aminopiperidines, a therapeutic class extensively metabolized by cytochrome P450s, have been studied to understand the molecular interactions critical for their metabolism. This research offers insights into optimizing drug design and metabolism, highlighting the compound's relevance in medicinal chemistry (Sun & Scott, 2011).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, and environmental impact. It may also include information on safe handling and disposal of the compound.




  • Future Directions

    This involves identifying areas of further research. It could include potential applications of the compound, or new reactions that it could undergo.




    properties

    IUPAC Name

    (3R)-piperidin-3-amine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C5H12N2/c6-5-2-1-3-7-4-5/h5,7H,1-4,6H2/t5-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PEUGKEHLRUVPAN-RXMQYKEDSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC(CNC1)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1C[C@H](CNC1)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C5H12N2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00349860
    Record name (R)-3-AMINOPIPERIDINE
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00349860
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    100.16 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (R)-3-Aminopiperidine

    CAS RN

    127294-73-9
    Record name (R)-3-AMINOPIPERIDINE
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00349860
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name (3R)-piperidin-3-amine
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    (R)-3-Aminopiperidine

    Citations

    For This Compound
    102
    Citations
    Y Sun, B Hu, Y Jing, J Wu, M Zhou, M Chen, F Hao… - Chirality, 2021 - Wiley Online Library
    (R)‐3‐aminopiperidine ((R)‐APD), a key intermediate for alogliptin, trelagliptin, and linagliptin, was successfully resolved from racemic 3‐aminopiperidine with an enantiomerically pure …
    Number of citations: 1 onlinelibrary.wiley.com
    I Schiffers, M Frings, BM Kubber… - … Process Research & …, 2022 - ACS Publications
    In recent years, 3-aminopiperidine and 3-aminoazepane have been identified as important pharmacophores that led to the development of drugs having several billion dollar global …
    Number of citations: 2 pubs.acs.org
    R Kadyrov, OL Tok - Synthesis, 2021 - thieme-connect.com
    (R)-3-[(tert-Butoxycarbonyl)amino]piperidine and (R)-3-[(tert-butoxycarbonyl)amino]azepane were prepared in two steps starting from d-ornithine and d-lysine, respectively. In the key …
    Number of citations: 2 www.thieme-connect.com
    MD Smith, SM Blau, KB Chang, TT Tran… - Journal of Solid State …, 2012 - Elsevier
    1,4-Bis(3-aminopropyl)piperazine, (R)-3-aminopiperidine and (S)-3-aminopiperidine were used in the syntheses of [C 10 H 26 N 4 ][VO 3 ] 2 ·2H 2 O, [(R)-C 5 H 14 N 2 ][VO 3 ] 2 and [(S)…
    Number of citations: 15 www.sciencedirect.com
    R Sakurai, K Sakai, K Kodama, M Yamaura - Tetrahedron: Asymmetry, 2012 - Elsevier
    A useful key intermediate for the dipeptidyl peptidase-4 (DPP-4) inhibitor, 3-aminopiperidine 1, was successfully resolved with an enantiomerically pure resolving agent, N-tosyl-(S)-…
    Number of citations: 19 www.sciencedirect.com
    Y Peng, Y Yao, L Li, Z Wu, S Wang… - Journal of Materials …, 2018 - pubs.rsc.org
    … (C 5 H 13 N 2 )PbCl 4 ·H 2 O (1) was prepared from stoichiometric quantities of Pb(AC) 2 ·3H 2 O (1.89 g, 5 mmol) and R-3-aminopiperidine dihydrochloride (1.12 g, 5 mmol) in diluted …
    Number of citations: 139 pubs.rsc.org
    C Cobley, G Meek, C Rand - Tetrahedron letters, 2011 - Elsevier
    This paper describes a highly regioselective hydroformylation of (R)-N-phthalimido-vinylglycinol, [(R)-PVG]. By judicious choice of the reaction conditions, catalyst-controlled preferential …
    Number of citations: 7 www.sciencedirect.com
    A Petri, V Colonna, O Piccolo - Beilstein Journal of Organic …, 2019 - beilstein-journals.org
    Chiral N-heterocyclic molecules and in particular compounds with an amino functional group such as 3-aminopiperidine are valuable intermediates for the production of a large number …
    Number of citations: 25 www.beilstein-journals.org
    SJ Khanam, N Parikh, S Satapathi… - ACS Applied Energy …, 2022 - ACS Publications
    Single crystals (SCs) of metal halide perovskites (MHPs) are known to possess superior properties. However, the surface of the SCs possesses a higher defect density, which can …
    Number of citations: 4 pubs.acs.org
    D Fu, J Xin, Y He, S Wu, X Zhang… - Angewandte Chemie …, 2021 - Wiley Online Library
    … Additionally, the infinite lead iodide chains [PbI 6 ] ∞ 2− are spirally surrounded by R-3-aminopiperidine via N−H⋅⋅⋅I hydrogen bonds (Figure S2) to form a right-handed helix (Figure …
    Number of citations: 79 onlinelibrary.wiley.com

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